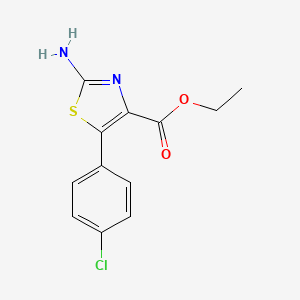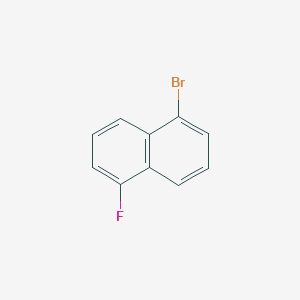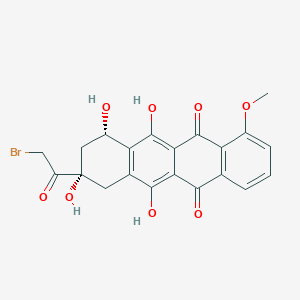
14-Bromodaunomycinone
描述
14-Bromodaunomycinone is a chemical compound with the molecular formula C21H17BrO8 and a molecular weight of 477.26 g/mol . It is a derivative of daunomycinone, which is a key intermediate in the synthesis of anthracycline antibiotics. This compound is primarily used in biochemical research, particularly in the study of proteomics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Bromodaunomycinone typically involves the bromination of daunomycinone. The reaction is carried out using bromine in an organic solvent under controlled conditions to ensure selective bromination at the 14th position . The reaction mixture is then purified using standard chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity and yield.
化学反应分析
Types of Reactions: 14-Bromodaunomycinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted daunomycinone derivatives.
科学研究应用
14-Bromodaunomycinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in developing new anthracycline antibiotics with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
The mechanism of action of 14-Bromodaunomycinone involves its interaction with DNA and enzymes. It intercalates into DNA, disrupting the replication process and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Daunomycinone: The parent compound from which 14-Bromodaunomycinone is derived.
Doxorubicin: Another anthracycline antibiotic with similar structure and function.
Epirubicin: A derivative of doxorubicin with different stereochemistry.
Uniqueness: this compound is unique due to the presence of a bromine atom at the 14th position, which imparts distinct chemical properties and reactivity. This modification enhances its ability to interact with biological targets and can potentially improve its therapeutic profile compared to other anthracycline derivatives.
属性
IUPAC Name |
(7S,9S)-9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO8/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZMHBHXHFZSMN-CWKPULSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CBr)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CBr)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458585 | |
| Record name | FT-0663685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29742-69-6 | |
| Record name | FT-0663685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


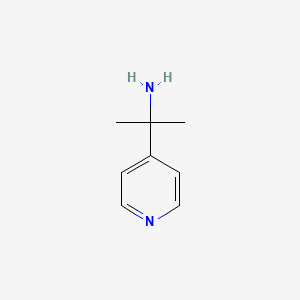
![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
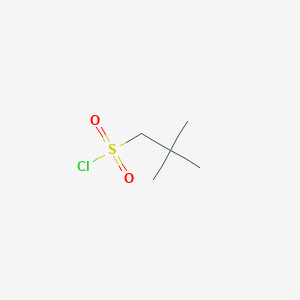
![(3R,9R)-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1338600.png)


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)
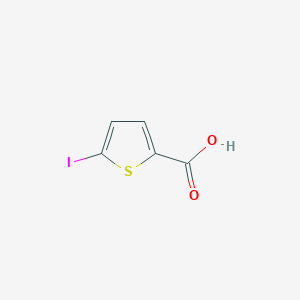


![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)
